![molecular formula C6H5N3O2 B1374073 5-(Furan-3-yl)-1,2,4-oxadiazol-3-amine CAS No. 1343826-27-6](/img/structure/B1374073.png)
5-(Furan-3-yl)-1,2,4-oxadiazol-3-amine
Overview
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
An effective protocol for the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives has been reported . This involves a one-pot three-component reaction of readily available starting materials arylglyoxals, barbituric acid or thiobarbituric acid, and acetylacetone in water as solvent .Chemical Reactions Analysis
Furans have been used in a variety of chemical reactions. They are key components in several multi-component reactions for connecting reaction components to each other to make the main skeleton of the product .Scientific Research Applications
Pharmacological Applications
Furfural derivatives, including compounds like “5-(Furan-3-yl)-1,2,4-oxadiazol-3-amine”, have been utilized in pharmacology and medicine for treating bacterial and parasitic infections. These compounds can be synthesized into active pharmaceutical ingredients that may offer therapeutic benefits against various diseases .
Synthesis of Heterocycles
The compound can be used in the synthesis of five-membered heterocycles, which are crucial in developing pharmaceuticals and agrochemicals. Water has been employed as a solvent in such syntheses, indicating the compound’s potential in eco-friendly chemical processes .
Chemical Intermediate
As a chemical intermediate, “5-(Furan-3-yl)-1,2,4-oxadiazol-3-amine” could be involved in the production of polysubstituted furans with diverse applications ranging from materials science to drug development .
Safety And Hazards
Future Directions
The future of furan-based compounds looks promising. They are being explored for a variety of applications beyond fuels and plastics . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxymethylfurfural) are being studied . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
properties
IUPAC Name |
5-(furan-3-yl)-1,2,4-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c7-6-8-5(11-9-6)4-1-2-10-3-4/h1-3H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYVXCLJDZJMTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-3-yl)-1,2,4-oxadiazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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